Methyl dodecanoate-d23
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Overview
Description
Methyl dodecanoate-d23 is a deuterium-labeled derivative of methyl dodecanoate, also known as lauric acid methyl ester. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The chemical formula for this compound is C13H3D23O2, and it is primarily used in scientific research as a tracer for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl dodecanoate-d23 is synthesized by the esterification of dodecanoic acid (lauric acid) with methanol-d4 (deuterated methanol). The reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions involve refluxing the mixture at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through distillation and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl dodecanoate-d23 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the ester group to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Dodecanoic acid.
Reduction: Dodecanol.
Substitution: Corresponding amides or thioesters
Scientific Research Applications
Methyl dodecanoate-d23 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and metabolic pathways.
Biology: Employed in lipidomics to analyze lipid metabolism and fatty acid profiles.
Medicine: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Applied in the development of deuterated drugs to improve pharmacokinetic and metabolic profiles .
Mechanism of Action
The mechanism of action of methyl dodecanoate-d23 involves its incorporation into biological systems as a stable isotope tracer. The deuterium atoms in the compound allow for precise quantitation and tracking of metabolic processes. The molecular targets and pathways involved include lipid metabolism pathways, where the compound is metabolized similarly to its non-deuterated counterpart, methyl dodecanoate .
Comparison with Similar Compounds
Methyl dodecanoate-d23 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. Similar compounds include:
Methyl decanoate: A shorter-chain ester with similar applications in lipid analysis.
Methyl myristate: A longer-chain ester used in similar research applications.
Methyl palmitate: Another longer-chain ester with applications in lipidomics and metabolic studies
Properties
Molecular Formula |
C13H26O2 |
---|---|
Molecular Weight |
237.48 g/mol |
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoate |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 |
InChI Key |
UQDUPQYQJKYHQI-HSYOEVFGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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